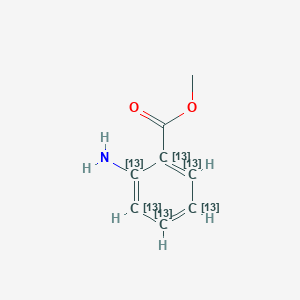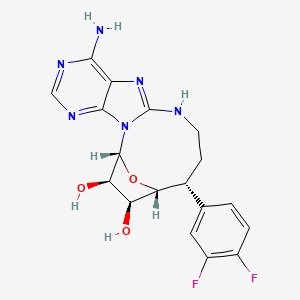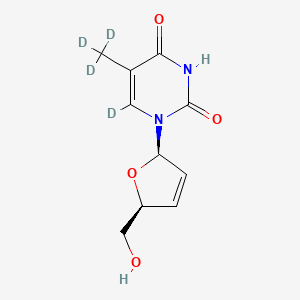
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is a deuterated form of 1,3,4,11b-Detetrahydrotetrabenazine chloride. This compound is often used as a reference standard in various scientific research applications due to its high purity and stability . The deuterium labeling (d6) enhances its utility in mass spectrometry and other analytical techniques.
Preparation Methods
The synthesis of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves the photolytic degradation of Tetrabenazine, a well-known vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders. The reaction conditions typically include exposure to light and the presence of deuterated solvents to ensure the incorporation of deuterium atoms. Industrial production methods focus on maintaining high purity and yield through controlled reaction environments and purification processes.
Chemical Reactions Analysis
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups.
Scientific Research Applications
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic labeling.
Biology: The compound is used in studies involving VMAT inhibitors to understand the mechanisms of neurotransmitter regulation.
Medicine: Research on hyperkinetic movement disorders often utilizes this compound to investigate the pharmacokinetics and pharmacodynamics of related drugs.
Mechanism of Action
The mechanism of action of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves its interaction with VMAT, inhibiting the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to a decrease in the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements. The deuterium labeling does not significantly alter the compound’s mechanism but enhances its analytical detectability.
Comparison with Similar Compounds
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) can be compared with other similar compounds such as:
Tetrabenazine: The parent compound, used clinically for hyperkinetic movement disorders.
1,3,4,11b-Detetrahydrotetrabenazine chloride: The non-deuterated form, which lacks the enhanced analytical properties of the deuterated version.
Deutetrabenazine: Another deuterated VMAT inhibitor with similar applications but different pharmacokinetic properties.
The uniqueness of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) lies in its deuterium labeling, which provides advantages in analytical precision and stability .
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-6,7-dihydrobenzo[a]quinolizin-5-ium-2-ol;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-12H,5-7H2,1-4H3;1H/i1D3,2D3; |
InChI Key |
OQQCMYFTKBSAFD-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



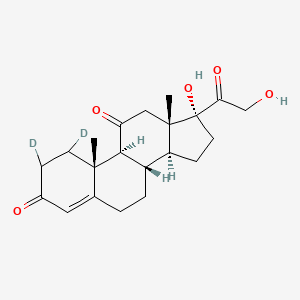
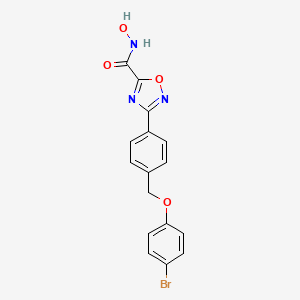
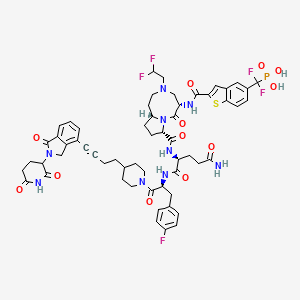

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
